Cytotoxic Potency Differential: Ganoderic Acid T (GA-T) vs. Ganoderic Acid F (GA-F) in Prostate Cancer Models
Direct head-to-head comparison within a single study: Among 18 lanostane triterpenoids isolated from Ganoderma lucidum fruiting bodies, 3α,12β,15α-triacetoxy-5α-lanosta-7,9(11),24-trien-26-oic acid (compound 1, GA-T) demonstrated an IC₅₀ of 11.5 μM against PC-3 prostate carcinoma cells, whereas ganoderic acid F (compound 17, GA-F) exhibited no significant cytotoxicity in the same assay panel but displayed the most potent anti-angiogenic activity in human umbilical vein endothelial cell (HUVEC) capillary-like structure formation assays [1]. This differential activity profile is directly attributable to specific acetylation and oxidation patterns, not the lanostane core.
| Evidence Dimension | Cytotoxicity (IC₅₀) vs. Anti-angiogenic Activity |
|---|---|
| Target Compound Data | GA-T: IC₅₀ = 11.5 µM (PC-3); GA-F: Most potent anti-angiogenic effect (HUVEC) |
| Comparator Or Baseline | GA-F: No significant cytotoxicity (PC-3); GA-T: Not assessed for anti-angiogenesis |
| Quantified Difference | GA-T is uniquely cytotoxic (11.5 µM) while GA-F is non-cytotoxic but potently anti-angiogenic in the same experimental context. |
| Conditions | PC-3 human prostate cancer cell line; HUVEC capillary-like structure formation assay |
Why This Matters
This data directly informs selection for targeted research: GA-T for cytotoxicity screening, GA-F for angiogenesis modulation studies.
- [1] Cytotoxic and anti-angiogenic effects of lanostane triterpenoids from Ganoderma lucidum. ScienceDirect. (Abstract). View Source
